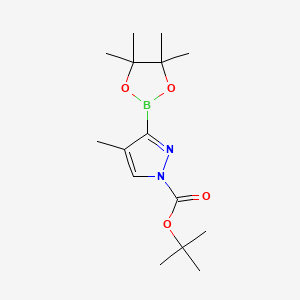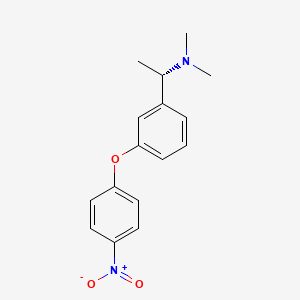
Beclomethasone 11,17,21-Tripropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beclomethasone 11,17,21-Tripropionate, also known as Beclomethasone Dipropionate EP Impurity S, is an impurity of Beclomethasone . It is a glucocorticoid used in chronic asthma and allergic rhinitis . It is available for purchase online .
Synthesis Analysis
The synthetic method of Beclomethasone 11,17,21-Tripropionate involves taking it as the raw material and reacting it in an organic solvent with a gluconic acid solution or an aqueous solution of ester . A practical and scalable approach to synthesize it from the readily available steroidal intermediate, 16β-methyl epoxide (DB-11), has been reported .Molecular Structure Analysis
The molecular formula of Beclomethasone 11,17,21-Tripropionate is C31H41ClO8 . It is also known as (1R,2S,10S,11S,13S,14R,15S,17S)-1-Chloro-2,13,15-trimethyl-5-oxo-14-propionoxy-14-(2-propionoxyacetyl)tetracyclo[8.7.0.02,7.011,15]heptadeca-3,6-dien-17-yl propionate .Aplicaciones Científicas De Investigación
Micronization for Pulmonary Delivery
Beclomethasone-17,21-dipropionate (BECD) is studied for its potential in treating asthma through pulmonary delivery. The gas-antisolvent (GAS) process offers a "green" approach for micronizing BECD, optimizing particle size and morphology for inhalation therapy. The process parameters, including antisolvent addition rate, temperature, solute concentration, and agitation rate, are tuned to produce steroid powders with suitable properties for inhalation therapy (Bakhbakhi, Charpentier, & Rohani, 2006).
Potency on Human T-Lymphocyte Cytokine Production and Osteoblast Activity
Beclomethasone dipropionate and its metabolites, such as 17-beclomethasone monopropionate, demonstrate varying potencies in different human cell types. Their effects on cytokine production by human T-lymphocytes and the activity of osteoblasts have been investigated, providing insight into their differential actions in the human body (Seeto et al., 2000).
Use in Pulmonary Delivery via Rapid Expansion of Supercritical Solution (RESS)
The RESS technique has been applied to micronize beclomethasone-17,21-dipropionate for pulmonary delivery. This method yields high-purity particles suitable for inhalation and can be adjusted to produce particles of various sizes, tailored for specific delivery methods (Charpentier, Jia, & Lucky, 2008).
Solubility Study in Organic Solvents
Research on the solubility of beclomethasone-17,21-dipropionate in organic solvents like acetone, methanol, and ethanol informs the supercritical gas antisolvent micronization process. This study offers insights into the physical and chemical properties of beclomethasone, crucial for developing effective pharmaceutical formulations (Bakhbakhi, Charpentier, & Rohani, 2009).
Treatment of Gastrointestinal Graft-versus-Host Disease
Oral beclomethasone dipropionate formulation (orBec®) shows effectiveness in treating acute gastrointestinal graft-versus-host disease. This application underlines the drug's potential beyond pulmonary uses, demonstrating its versatility in treating inflammatory disorders in different body systems (McDonald, 2007).
Safety and Hazards
Beclomethasone 11,17,21-Tripropionate is suspected of damaging fertility or the unborn child. It may cause damage to organs (Adrenal gland, Immune system, Bone) through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Mecanismo De Acción
Target of Action
Beclomethasone 11,17,21-Tripropionate is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP) . The primary target of 17-BMP is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses .
Mode of Action
Upon administration, Beclomethasone 11,17,21-Tripropionate is rapidly converted into 17-BMP . 17-BMP binds to the glucocorticoid receptor with a binding affinity that is approximately 13 times that of the parent compound . This binding mediates the anti-inflammatory actions of the drug .
Biochemical Pathways
The binding of 17-BMP to the glucocorticoid receptor triggers a cascade of biochemical reactions. These reactions control the rate of protein synthesis, depress the migration of polymorphonuclear leukocytes and fibroblasts, and reverse capillary permeability and lysosomal stabilization at the cellular level . These actions help to prevent or control inflammation .
Pharmacokinetics
Beclomethasone 11,17,21-Tripropionate is readily absorbed and quickly hydrolyzed by pulmonary esterases to 17-BMP during absorption . The drug has a volume of distribution of 424 L for 17-BMP . It undergoes rapid conversion to 17-BMP during absorption, followed by additional metabolism via CYP3A4 to other, less active metabolites . The primary route of excretion is via feces (~60%); less than 10% to 12% of the oral dose is excreted in urine as metabolites .
Result of Action
The result of the action of Beclomethasone 11,17,21-Tripropionate is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . When inhaled, it is proposed that the drug remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Propiedades
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21+,22+,24+,28+,29+,30+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQMFFOQQWEWAF-YUXIBHLISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)OC(=O)CC)C)C)OC(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Beclomethasone 11,17,21-Tripropionate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

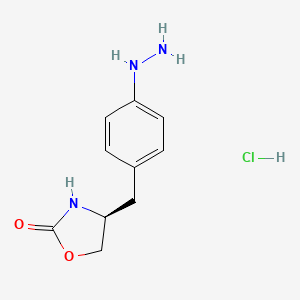
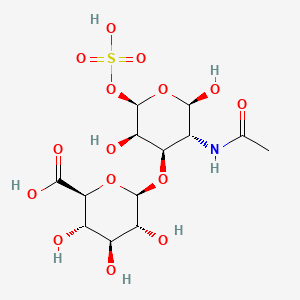

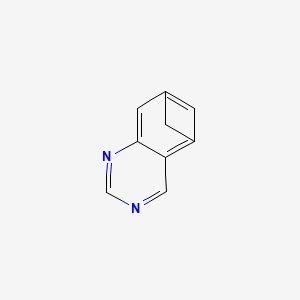
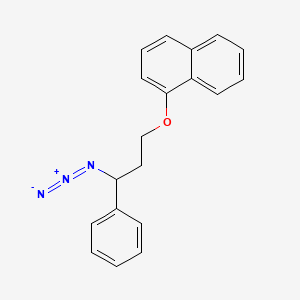
![N-[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]c](/img/no-structure.png)
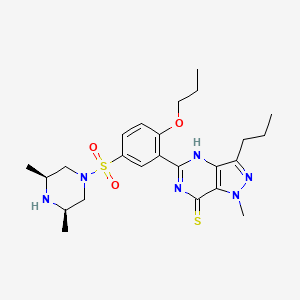
![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)
